molecular formula C21H26O6 B12893042 Ethyl 2-(2-(2-(2-phenoxyethoxy)ethoxy)ethoxy)benzoate

Ethyl 2-(2-(2-(2-phenoxyethoxy)ethoxy)ethoxy)benzoate

Cat. No.: B12893042
M. Wt: 374.4 g/mol
InChI Key: FBKGZUYLOKLNKX-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(2-(2-phenoxyethoxy)ethoxy)ethoxy)benzoate is an organic compound with the molecular formula C21H26O6. It is a benzoate ester derivative, characterized by the presence of multiple ethoxy groups and a phenoxy group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(2-(2-phenoxyethoxy)ethoxy)ethoxy)benzoate typically involves a multi-step reaction process. One common method includes the following steps :

    Step 1: Reaction of 2-phenoxyethanol with ethylene oxide in the presence of a base to form 2-(2-phenoxyethoxy)ethanol.

    Step 2: Further reaction with ethylene oxide to extend the ethoxy chain, forming 2-(2-(2-phenoxyethoxy)ethoxy)ethanol.

    Step 3: Continued reaction with ethylene oxide to produce 2-(2-(2-(2-phenoxyethoxy)ethoxy)ethoxy)ethanol.

    Step 4: Esterification of the resulting alcohol with ethyl benzoate in the presence of an acid catalyst to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(2-(2-phenoxyethoxy)ethoxy)ethoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of ethyl 2-(2-(2-(2-phenoxyethoxy)ethoxy)ethoxy)benzyl alcohol.

    Substitution: Formation of substituted phenoxy derivatives.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(2-(2-phenoxyethoxy)ethoxy)ethoxy)benzoate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H26O6

Molecular Weight

374.4 g/mol

IUPAC Name

ethyl 2-[2-[2-(2-phenoxyethoxy)ethoxy]ethoxy]benzoate

InChI

InChI=1S/C21H26O6/c1-2-25-21(22)19-10-6-7-11-20(19)27-17-15-24-13-12-23-14-16-26-18-8-4-3-5-9-18/h3-11H,2,12-17H2,1H3

InChI Key

FBKGZUYLOKLNKX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1OCCOCCOCCOC2=CC=CC=C2

Origin of Product

United States

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